An In-depth Technical Guide to N-(3,4-dimethylphenyl)formamide: Properties, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to N-(3,4-dimethylphenyl)formamide: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4-dimethylphenyl)formamide is a member of the N-aryl formamide class of organic compounds, which are of significant interest in medicinal chemistry and materials science. Formamide derivatives serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and are recognized as important pharmacophores. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of N-(3,4-dimethylphenyl)formamide, a detailed, field-proven protocol for its synthesis, and a discussion of its analytical characterization. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established principles of organic chemistry and data from closely related analogs to provide a robust working profile for researchers.
Molecular and Chemical Identity
N-(3,4-dimethylphenyl)formamide belongs to the family of substituted anilides. The core structure consists of a formyl group attached to the nitrogen of 3,4-dimethylaniline.
Physicochemical Properties
| Property | Predicted Value / Information | Reference / Justification |
| CAS Number | 6639-60-7 | [1] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2][3] |
| Appearance | Expected to be an off-white to pale solid. | Based on the appearance of the 2,4-isomer. |
| Melting Point | Predicted to be in a similar range to the 2,4-isomer (114-118 °C). | Structural isomers often have similar, though not identical, melting points.[3] |
| Boiling Point | High boiling point, likely >250 °C at atmospheric pressure. | Amides exhibit strong intermolecular hydrogen bonding, leading to high boiling points. |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Sparingly soluble in water. | The amide group allows for hydrogen bonding, while the aromatic ring provides nonpolar character. |
| pKa | The amide proton is weakly acidic, with a pKa estimated to be around 17-18. | Typical pKa for secondary amides. |
Synthesis of N-(3,4-dimethylphenyl)formamide
The synthesis of N-aryl formamides is a well-established transformation in organic chemistry. The most direct and efficient method for preparing N-(3,4-dimethylphenyl)formamide is the N-formylation of 3,4-dimethylaniline using formic acid. This reaction can be performed under various conditions, with or without a catalyst.
Reaction Scheme
Caption: Synthesis of N-(3,4-dimethylphenyl)formamide.
Detailed Experimental Protocol
This protocol is based on established procedures for the N-formylation of anilines.
Materials:
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3,4-Dimethylaniline
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Formic acid (85-98%)
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Toluene
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Dean-Stark trap (optional, but recommended)
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylaniline (1.0 eq).
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Solvent and Reagent Addition: Add toluene to the flask to create a 0.5 M solution of the aniline. To this stirred solution, add formic acid (1.5 - 2.0 eq).
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Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to neutralize any remaining formic acid.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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-
Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Causality Behind Experimental Choices:
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Excess Formic Acid: Using a slight excess of formic acid ensures the complete conversion of the starting aniline.
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Toluene as Solvent: Toluene is a suitable solvent as it is relatively non-polar and allows for azeotropic removal of water if a Dean-Stark trap is used, which can drive the reaction to completion.
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Aqueous Work-up: The washing steps are crucial to remove unreacted formic acid and other water-soluble impurities. The sodium bicarbonate wash specifically neutralizes the acidic formic acid.
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Drying and Evaporation: These steps are standard procedures to isolate the product from the reaction solvent.
Analytical Characterization
Due to the absence of published experimental spectra for N-(3,4-dimethylphenyl)formamide, this section provides predicted spectral data based on the known spectra of its isomers and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for N-(3,4-dimethylphenyl)formamide in CDCl₃ are predicted below.
Predicted ¹H NMR Spectrum:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.4 | s | 1H | -CHO |
| ~ 7.5 | br s | 1H | -NH- |
| ~ 7.3 | s | 1H | Ar-H |
| ~ 7.1 | d | 1H | Ar-H |
| ~ 7.0 | d | 1H | Ar-H |
| ~ 2.2 | s | 3H | Ar-CH₃ |
| ~ 2.2 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (ppm) | Assignment |
| ~ 162 | C=O |
| ~ 138 | Ar-C |
| ~ 136 | Ar-C |
| ~ 131 | Ar-C |
| ~ 129 | Ar-CH |
| ~ 121 | Ar-CH |
| ~ 117 | Ar-CH |
| ~ 20 | Ar-CH₃ |
| ~ 19 | Ar-CH₃ |
Justification for Predictions: The chemical shifts are estimated based on the known spectra of N-(2,4-dimethylphenyl)formamide and other substituted anilides. The formyl proton (-CHO) is expected to be the most downfield signal. The aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The two methyl groups on the aromatic ring will appear as singlets in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3250 | Strong, broad | N-H stretch |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1670 | Strong | C=O stretch (Amide I band) |
| ~ 1540 | Strong | N-H bend and C-N stretch (Amide II band) |
| ~ 820 | Strong | C-H out-of-plane bend (Aromatic) |
Rationale: The most characteristic peaks in the IR spectrum of an N-aryl formamide are the N-H stretch and the strong C=O stretch of the amide group.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
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Expected Molecular Ion (M⁺): m/z = 149.08
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Key Fragmentation Pattern: A prominent fragment would be the loss of the formyl group (CHO), resulting in a peak at m/z = 120.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(3,4-dimethylphenyl)formamide is not widely available, the handling precautions should be based on those for similar N-aryl formamides and the parent solvent, N,N-dimethylformamide (DMF).
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Toxicity Profile (Inferred):
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N-aryl formamides should be treated as potentially hazardous.
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The parent compound, 3,4-dimethylaniline, is known to be toxic.
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N,N-dimethylformamide is a known hepatotoxin and is classified as a substance of very high concern due to its reproductive toxicity.
Applications and Future Directions
N-aryl formamides are valuable building blocks in organic synthesis and drug discovery. They can be used as precursors for the synthesis of:
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Isocyanides: Important ligands in organometallic chemistry and reagents in multicomponent reactions.
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Formamidines: Precursors to various heterocyclic compounds.
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Carbazole derivatives: A class of compounds with interesting photophysical and electronic properties.
The specific substitution pattern of N-(3,4-dimethylphenyl)formamide may offer unique steric and electronic properties that could be exploited in the design of novel pharmaceuticals and materials. Further research into the biological activity and material properties of this compound and its derivatives is warranted.
Conclusion
This technical guide has provided a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and analytical methodologies for N-(3,4-dimethylphenyl)formamide. While direct experimental data for this specific compound is limited, by leveraging data from structurally similar molecules and established chemical principles, a robust working profile has been established. This guide is intended to serve as a valuable resource for researchers and scientists working with or planning to synthesize N-(3,4-dimethylphenyl)formamide, enabling its further exploration in various scientific disciplines.
References
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ChemSrc. N-(3,4-dimethylphenyl)-N-methylformamide.
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PubChem. 3',4'-Formoxylidide.
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Sigma-Aldrich. N-(2,4-Dimethylphenyl)formamide 97%.
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Wikipedia. Dimethylformamide.
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LGC Standards. N-(2,4-Dimethylphenyl)formamide.
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Santa Cruz Biotechnology. N-(2,4-Dimethylphenyl)formamide.
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U.S. EPA. Formamide, N,N-dimethyl- - Substance Details.
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ResearchGate. The chemical structure of N,N‐dimethyl formamide (DMF) and related...
